molecular formula C16H15F3N2O2S B509270 N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide CAS No. 402481-36-1

N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide

Cat. No.: B509270
CAS No.: 402481-36-1
M. Wt: 356.4g/mol
InChI Key: MJGRYXZSQLEYFL-UHFFFAOYSA-N
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Description

N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a morpholine ring, a trifluoromethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The trifluoromethyl group can be introduced using trifluoromethyl ketones, which are valuable synthetic targets due to their stability and reactivity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide involves its interaction with various molecular targets. The morpholine ring can inhibit enzymes like 5-lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(morpholin-4-yl)phenyl]thiophene-2-carboxamide
  • N-[2-(piperidin-4-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide
  • N-[2-(morpholin-4-yl)-5-(methyl)phenyl]thiophene-2-carboxamide

Uniqueness

N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it more effective in certain biological applications compared to its analogs.

Properties

CAS No.

402481-36-1

Molecular Formula

C16H15F3N2O2S

Molecular Weight

356.4g/mol

IUPAC Name

N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H15F3N2O2S/c17-16(18,19)11-3-4-13(21-5-7-23-8-6-21)12(10-11)20-15(22)14-2-1-9-24-14/h1-4,9-10H,5-8H2,(H,20,22)

InChI Key

MJGRYXZSQLEYFL-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CS3

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CS3

Origin of Product

United States

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